molecular formula C26H25BrN4O2 B11450587 9-(4-bromophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-bromophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11450587
M. Wt: 505.4 g/mol
InChI Key: WLUDVDCRHFSCON-UHFFFAOYSA-N
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Description

9-(4-BROMOPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethyl group, and a methyphenyl group, among others. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 9-(4-BROMOPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: These are used to form the core pyrazoloquinazoline structure.

    Bromination: Introduction of the bromophenyl group is achieved through bromination reactions.

    Amidation: The carboxamide group is introduced via amidation reactions.

Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

9-(4-BROMOPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Biochemistry: It is used to study enzyme interactions and inhibition.

    Industrial Chemistry: Its derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 9-(4-BROMOPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinazoline derivatives, such as:

Compared to these compounds, 9-(4-BROMOPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H25BrN4O2

Molecular Weight

505.4 g/mol

IUPAC Name

9-(4-bromophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25BrN4O2/c1-15-4-10-18(11-5-15)29-25(33)19-14-28-31-23(16-6-8-17(27)9-7-16)22-20(30-24(19)31)12-26(2,3)13-21(22)32/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

WLUDVDCRHFSCON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)Br)C(=O)CC(C4)(C)C

Origin of Product

United States

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